molecular formula C6H14BrClSi B1591002 4-Bromobutyldimethylchlorosilane CAS No. 52112-26-2

4-Bromobutyldimethylchlorosilane

Cat. No.: B1591002
CAS No.: 52112-26-2
M. Wt: 229.62 g/mol
InChI Key: DGXZVRXSRWQLID-UHFFFAOYSA-N
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Description

4-Bromobutyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H14BrClSi and a molecular weight of 229.62 g/mol . It is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a bromine atom and a chlorosilane group attached to a butyl chain, making it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

4-Bromobutyldimethylchlorosilane has a wide range of applications in scientific research, including:

Safety and Hazards

4-Bromobutyldimethylchlorosilane is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing vapors, and washing hands thoroughly after handling . In case of ingestion, skin contact, inhalation, or contact with eyes, specific first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobutyldimethylchlorosilane can be synthesized through the reaction of 4-bromo-1-butene with chlorodimethylsilane in the presence of a catalyst such as dihydrogen hexachloroplatinate. The reaction typically takes place in cyclohexane and requires heating for about 12 hours . The yield of this reaction is generally high, around 97%.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyldimethylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Hydrolysis: The chlorosilane group can be hydrolyzed to form silanols.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Cyclohexane and other non-polar solvents are typically used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized silanes, while hydrolysis can produce silanols.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutyltrimethylsilane: Similar structure but with a trimethylsilane group instead of a dimethylchlorosilane group.

    4-Chlorobutyldimethylchlorosilane: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromobutylmethyldichlorosilane: Similar structure but with two chlorine atoms attached to the silicon atom.

Uniqueness

4-Bromobutyldimethylchlorosilane is unique due to the presence of both a bromine atom and a chlorosilane group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

4-bromobutyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZVRXSRWQLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559628
Record name (4-Bromobutyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52112-26-2
Record name (4-Bromobutyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexachloroplatinic acid hexahydrate (0.02 g, 0.039 mmole) was dissolved in a minimum of 2-propanol. This solution was dissolved in 75 ml toluene under argon. 2-propanol and water were removed by azeotropically distilling 25 ml of the toluene. The resulting solution was stirred and 6.17 g (0.046 mole) of 4-bromo-1-butene was added at 40° C. 4.32 g (0.046 mole) of dimethylchlorosilane was slowly added and the solution was heated to 60° C. and allowed to react for four hours. The mixture was distilled to remove the toluene. Further vacuum distillation yielded 8.0 g of product with a b.p. of 92°-95° C. at 5 mm Hg pressure. 'H NMR confirmed the structure.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromobutyldimethylchlorosilane
Reactant of Route 2
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4-Bromobutyldimethylchlorosilane

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